molecular formula C26H46N2O3 B14445589 N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide CAS No. 78793-10-9

N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide

Cat. No.: B14445589
CAS No.: 78793-10-9
M. Wt: 434.7 g/mol
InChI Key: PJQVFKBWSMRJQG-BJLOMENOSA-N
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Description

N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide typically involves multiple steps. One common method starts with the reaction of ethanolamine with dichloromethane to form an intermediate. This intermediate is then reacted with benzyl chloroformate under alkaline conditions to produce another intermediate. Subsequent reactions with 4-tosyl chloride and morpholine, followed by catalytic hydrogenation, yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)piperazine
  • N-(2-Aminoethyl)-1-aziridineethanamine

Uniqueness

N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

78793-10-9

Molecular Formula

C26H46N2O3

Molecular Weight

434.7 g/mol

IUPAC Name

(4R)-N-(2-aminoethyl)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C26H46N2O3/c1-16(4-7-23(31)28-13-12-27)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(29)14-17(25)15-22(24)30/h16-22,24,29-30H,4-15,27H2,1-3H3,(H,28,31)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1

InChI Key

PJQVFKBWSMRJQG-BJLOMENOSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCN)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCN)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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